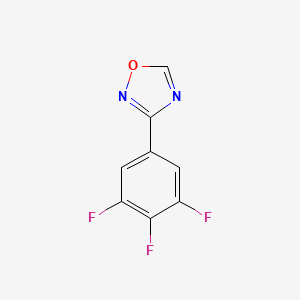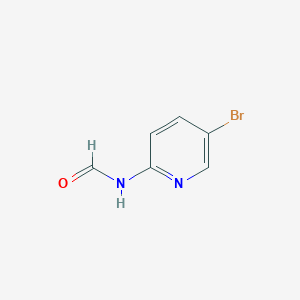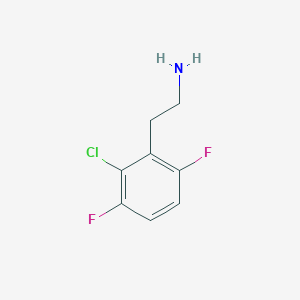
2-(2-Chloro-3,6-difluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3,6-difluorophenyl)ethanamine is an organic compound with the molecular formula C8H8ClF2N It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,6-difluorophenyl)ethanamine typically involves the reaction of 2-chloro-3,6-difluorobenzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent like dichloromethane . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, nitration, and reduction steps, followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3,6-difluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl ethanamines.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3,6-difluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,5-Difluorophenyl)ethanamine
- 2-(2,6-Difluorophenyl)ethanamine
- 2-(3,4-Difluorophenyl)ethanamine
Uniqueness
2-(2-Chloro-3,6-difluorophenyl)ethanamine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern may confer distinct physicochemical properties and biological activities compared to other difluorophenyl ethanamine derivatives .
Propiedades
Número CAS |
771581-93-2 |
|---|---|
Fórmula molecular |
C8H8ClF2N |
Peso molecular |
191.60 g/mol |
Nombre IUPAC |
2-(2-chloro-3,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3-4,12H2 |
Clave InChI |
KRVZGBOOCQUQEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CCN)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)

![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
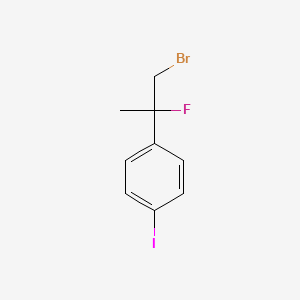
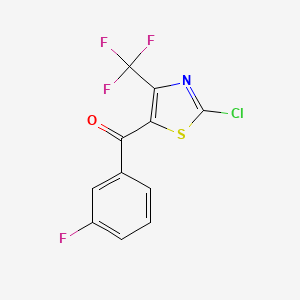
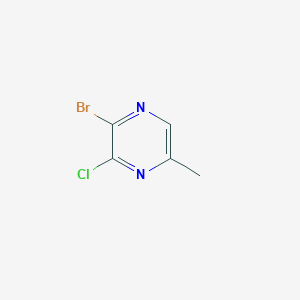
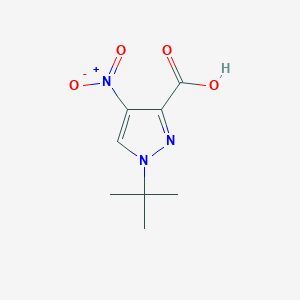
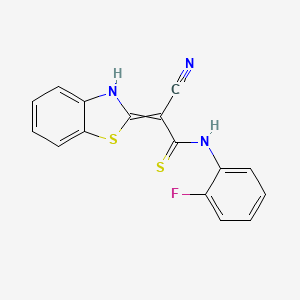
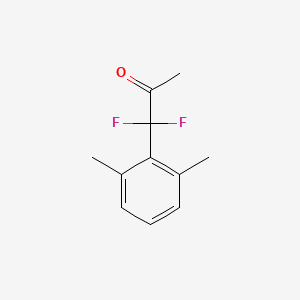
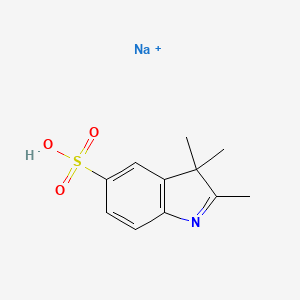
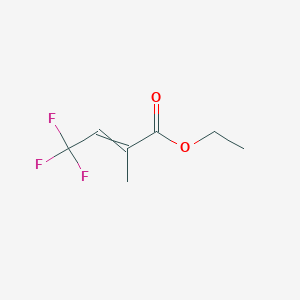
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
